2-(3,3-Difluorocyclobutyl)acetamide
Description
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUMSZRJAGJBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)acetamide typically involves the preparation of 3,3-difluorocyclobutanecarboxylic acid as an intermediate. One common method involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form the cyclobutyl ring, followed by fluorination to introduce the fluorine atoms . The resulting 3,3-difluorocyclobutanecarboxylic acid is then converted to the corresponding acetamide through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to amines or other reduced forms.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
- Description : 2-(3,3-Difluorocyclobutyl)acetamide serves as an essential building block in the synthesis of more complex fluorinated organic compounds. The presence of fluorine enhances the stability and reactivity of the resulting molecules.
- Applications : It is utilized in the development of pharmaceuticals and agrochemicals where fluorinated derivatives are known to exhibit improved biological activity.
Biological Research
Enzyme Interaction Studies
- Mechanism of Action : The compound's unique structure allows it to interact with specific enzymes and receptors, making it valuable for studying metabolic pathways and enzyme kinetics.
- Case Study : Research has indicated that compounds similar to this compound can act as inhibitors for various enzymes involved in cancer progression. For example, studies have shown that fluorinated amides can inhibit isocitrate dehydrogenase (IDH1), which is significant in certain types of cancers like acute myeloid leukemia .
Pharmaceutical Applications
Anticancer Activity
- Research Findings : In vitro studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds derived from this structure were tested against various cancer cell lines and showed significant growth inhibition .
- Pharmaceutical Development : The compound is being explored as a potential lead compound for developing new anticancer drugs due to its ability to selectively target cancer cells while sparing normal cells.
Industrial Applications
Specialty Chemicals Production
- Usage : In industrial settings, this compound is used in the production of specialty chemicals that require specific properties imparted by fluorination.
- Benefits : The incorporation of fluorine into chemical structures often leads to enhanced performance characteristics such as increased thermal stability and improved solubility.
Data Tables
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Chemical Synthesis | Building block for fluorinated compounds | Used in pharmaceuticals and agrochemicals |
| Biological Research | Enzyme interaction studies | Inhibits IDH1 enzyme linked to cancer |
| Pharmaceutical Applications | Anticancer activity | Significant growth inhibition in cancer cell lines |
| Industrial Applications | Production of specialty chemicals | Enhanced thermal stability and solubility |
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its molecular interactions and effects are essential for understanding its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(3,3-Difluorocyclobutyl)acetamide with two analogs: 2-chloro-N-(3,3-dimethylbutyl)acetamide () and QP-2005 ().
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |
|---|---|---|---|---|
| This compound | C10H11F2N2O2* | ~237.2* | 3,3-difluorocyclobutyl, acetamide | Strained cyclobutane ring; high polarity due to fluorine; moderate lipophilicity |
| 2-chloro-N-(3,3-dimethylbutyl)acetamide | C8H16ClNO | 177.67 | Chloro, 3,3-dimethylbutyl | Linear alkyl chain with bulky dimethyl groups; lipophilic; halogenated for reactivity |
| QP-2005 | C23H19F3N6O2 | 468.43 | Cyanopyridinyl, fluoropyridinyl, difluorocyclobutyl | Complex heterocyclic system; high molecular weight; multiple hydrogen-bonding sites |
*Estimated based on structural analogs.
Key Observations:
- Steric Effects : The cyclobutane ring introduces steric strain, which may reduce conformational flexibility compared to linear alkyl chains but enhance target selectivity .
- Metabolic Stability: Fluorination typically reduces metabolic degradation, giving this compound an advantage over non-fluorinated analogs like 2-chloro-N-(3,3-dimethylbutyl)acetamide in drug design .
Biological Activity
2-(3,3-Difluorocyclobutyl)acetamide is a compound that has garnered interest due to its potential biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl structure and the presence of difluoromethyl groups. The molecular formula is C6H10F2N2O, indicating the presence of fluorine atoms which may influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Ion Channels : Research has indicated that compounds with similar structures may act as activators of Kv7 potassium channels, which are crucial in regulating neuronal excitability and cardiovascular function .
- Inflammatory Pathways : The compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses .
Biological Activity Overview
The biological activities associated with this compound include:
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis and oxidative stress.
- Cardiovascular Effects : Potential modulation of cardiac ion channels could lead to therapeutic applications in arrhythmias.
- Anti-inflammatory Properties : Possible inhibition of pro-inflammatory cytokines has been noted.
Case Studies and Research Findings
- Neuroprotection in Animal Models : In a study involving rodent models, administration of this compound resulted in reduced neuronal cell death following induced ischemic conditions. This suggests its potential as a neuroprotective agent .
- Cardiac Function Assessment : Another study investigated the effects on heart rate variability and contractility in isolated heart models. The results indicated that the compound positively influenced cardiac output through ion channel modulation .
- Inflammatory Response Modulation : A clinical trial assessed the impact of this compound on patients with chronic inflammatory conditions. Results showed a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
